

1-Bromo-2-methylcyclopropane CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-2-methylcyclopropane

Cat. No.: B2624542

[Get Quote](#)

A Technical Guide to 1-Bromo-2-methylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-bromo-2-methylcyclopropane**, a key building block in organic synthesis. This document outlines its chemical identity, molecular structure, and provides available data and context for its application in research and development.

Chemical Identity and Molecular Structure

1-Bromo-2-methylcyclopropane is a halogenated derivative of methylcyclopropane. Due to the presence of two stereocenters, the molecule exists as a mixture of stereoisomers, including cis and trans diastereomers, each of which is chiral.

The fundamental details of **1-bromo-2-methylcyclopropane** are summarized below:

Identifier	Value
CAS Number	52914-88-2[1][2][3]
Molecular Formula	C ₄ H ₇ Br[2][4]
Molecular Weight	135.00 g/mol [2]
IUPAC Name	1-bromo-2-methylcyclopropane[2]
SMILES	CC1CC1Br[2][4]
InChI	InChI=1S/C ₄ H ₇ Br/c1-3-2-4(3)5/h3-4H,2H ₂ ,1H ₃ [2][4]
InChIKey	GASITZKLSRHTRE-UHFFFAOYSA-N[1][2][4]

The molecular structure of **1-bromo-2-methylcyclopropane** is characterized by a three-membered carbon ring, which imparts significant ring strain and influences its reactivity. A bromine atom and a methyl group are attached to adjacent carbon atoms.

Physicochemical and Spectroscopic Data

Below is a compilation of computed and predicted physicochemical and spectroscopic data for **1-bromo-2-methylcyclopropane**. This information is crucial for its characterization and application in various analytical and synthetic procedures.

Property	Value
XlogP	2.0[4]
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	0
Rotatable Bond Count	0
Exact Mass	133.97311 Da[2]
Monoisotopic Mass	133.97311 Da[2]

Predicted Mass Spectrometry Data

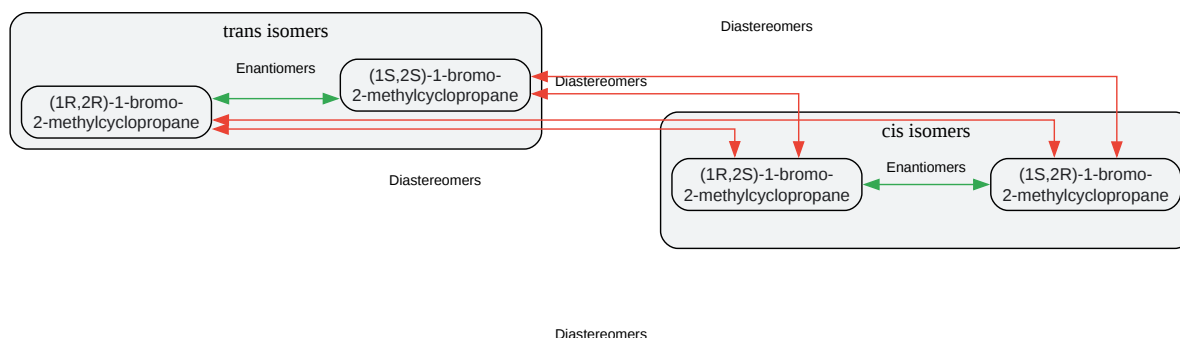
The following table details the predicted collision cross-section (CCS) values for various adducts of **1-bromo-2-methylcyclopropane**, which is valuable for mass spectrometry analysis.[\[4\]](#)

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	134.98039	119.7
[M+Na] ⁺	156.96233	134.1
[M-H] ⁻	132.96583	127.7
[M+NH ₄] ⁺	152.00693	140.9
[M+K] ⁺	172.93627	124.0
[M+H-H ₂ O] ⁺	116.97037	120.2
[M+HCOO] ⁻	178.97131	142.1
[M+CH ₃ COO] ⁻	192.98696	175.9

Note: Spectroscopic data such as ¹³C NMR spectra for **1-bromo-2-methylcyclopropane** and its stereoisomers are available in various databases.[\[2\]](#)[\[5\]](#)

Stereoisomerism

The presence of two chiral centers in **1-bromo-2-methylcyclopropane** gives rise to four possible stereoisomers. The relationship between these isomers can be visualized as follows:



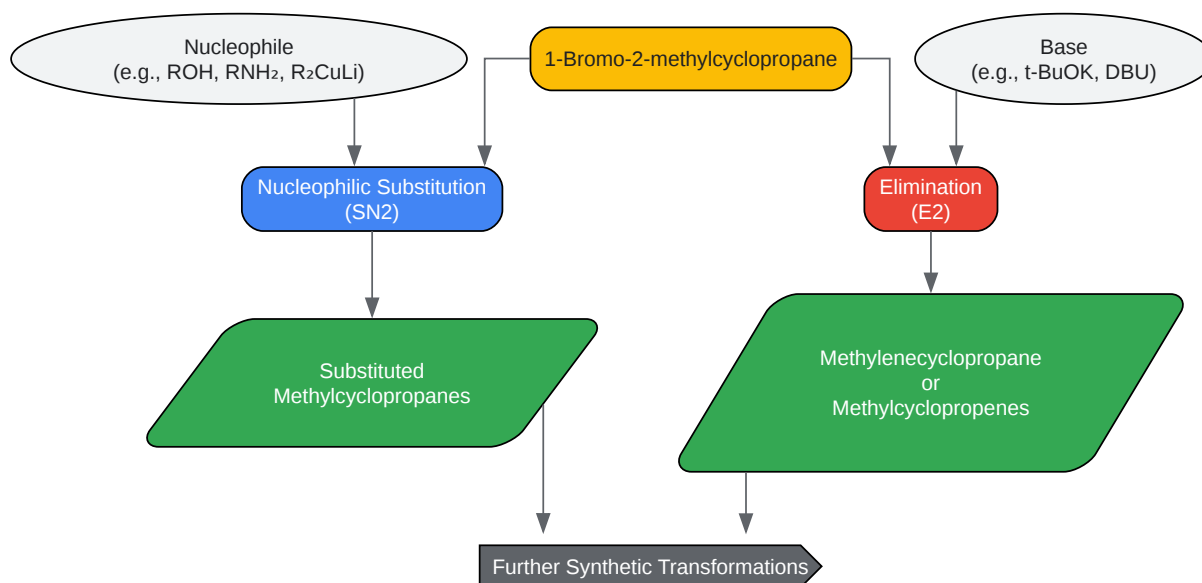
[Click to download full resolution via product page](#)

Caption: Stereochemical relationships of **1-bromo-2-methylcyclopropane** isomers.

Reactivity and Synthetic Applications

While specific experimental protocols for **1-bromo-2-methylcyclopropane** are not readily available in the initial search, its reactivity can be inferred from related haloalkanes. The strained cyclopropane ring and the presence of a good leaving group (bromide) make it susceptible to various nucleophilic substitution and elimination reactions.

A generalized workflow for the potential synthetic utility of **1-bromo-2-methylcyclopropane** is outlined below. This highlights its role as an intermediate in the synthesis of more complex molecules.



[Click to download full resolution via product page](#)

Caption: Potential synthetic pathways for **1-bromo-2-methylcyclopropane**.

Safety and Handling

1-Bromo-2-methylcyclopropane is classified as a flammable liquid and vapor.[2] It is reported to cause skin irritation, and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-2-methylcyclopropane | 52914-88-2 | Benchchem [benchchem.com]
- 2. 1-Bromo-2-methylcyclopropane | C₄H₇Br | CID 14372772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-bromo-2-methylcyclopropane CAS#: 52914-88-2 [m.chemicalbook.com]
- 4. PubChemLite - 1-bromo-2-methylcyclopropane (C₄H₇Br) [pubchemlite.lcsb.uni.lu]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Bromo-2-methylcyclopropane CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2624542#1-bromo-2-methylcyclopropane-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com